Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate (CAS: 1069115-16-7) is an organobromine ester with the molecular formula C₁₀H₈BrF₃O₂ and an average molecular mass of 297.070 g/mol . Its structure features a phenyl ring substituted with a bromine atom at the ortho (2-) position and a trifluoromethyl (-CF₃) group at the meta (5-) position, linked to a methyl acetate moiety. This compound is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of the bromine and trifluoromethyl groups, which enhance reactivity in coupling reactions and functionalization .
Key properties:
Properties
IUPAC Name |
methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-4-7(10(12,13)14)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDILYTLSFXYMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl bromide with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position is highly reactive and can undergo nucleophilic substitution. The trifluoromethyl group (CF₃) at the 5-position enhances the compound’s electron-withdrawing nature, stabilizing intermediates and facilitating substitution.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Substitution with amines | Sodium azide (NaN₃), amines | Polar aprotic solvents (e.g., DMF) | Azides, amines, or amine derivatives |
| Substitution with thiols | Sodium thiophenoxide, etc. | Basic conditions (e.g., KOtBu) | Thioethers |
Mechanism : The bromine atom acts as a leaving group, replaced by nucleophiles via an SN2 mechanism. The CF₃ group increases the electrophilicity of the aromatic ring, favoring substitution .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes EAS due to the directing effects of substituents. The bromine atom (meta-directing) and CF₃ group (strongly meta-directing) influence the reactivity and regioselectivity of electrophiles .
| Reaction Type | Reaction Conditions | Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
| Friedel-Crafts acylation | AlCl₃, acyl chloride | Acylated derivatives |
Directing Effects :
-
Bromine : Deactivates the ring (due to electron-withdrawing nature) and directs electrophiles to the meta position.
-
CF₃ : Strongly deactivates the ring via inductive effects and directs electrophiles to the meta position relative to itself.
This combined effect results in substitution primarily at the 3- and 6-positions relative to the ester group .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Hydrolysis Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acid-catalyzed | H₃O⁺, H₂O | Reflux, acidic conditions | 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetic acid |
| Base-catalyzed | OH⁻, H₂O | Basic conditions | Carboxylate salt + methanol |
Mechanism : Acidic hydrolysis involves protonation of the carbonyl oxygen, while basic conditions deprotonate the leaving group (methanol) .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, anhydrous ether | −78°C to room temperature | 2-[2-Bromo-5-(trifluoromethyl)phenyl]ethanol |
Mechanism : The ester is reduced via a two-step process: first to an aldehyde intermediate, then to a primary alcohol .
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura).
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Suzuki coupling | Boronic acid, Pd(0) catalyst | THF, base (e.g., K₂CO₃) | Biaryl derivatives |
Mechanism : The bromine atom undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with a boronic acid to form a new C–C bond.
Key Structural and Reactivity Insights
-
Trifluoromethyl Group (CF₃) : Enhances lipophilicity and electronic withdrawal, accelerating substitution reactions.
-
Bromine Substituent : A good leaving group, enabling diverse substitution pathways .
-
Ester Functional Group : Provides a reactive site for hydrolysis and reduction .
Comparison of Reaction Pathways
| Reaction | Key Features | Applications |
|---|---|---|
| Nucleophilic substitution | Rapid under basic conditions; sensitive to steric hindrance | Pharmaceutical synthesis, materials |
| Electrophilic substitution | Regioselectivity governed by substituent directing effects | Functionalized aromatic compounds |
| Ester hydrolysis | Environmentally friendly; critical for converting esters to acids | Drug synthesis, agrochemicals |
Mechanistic Considerations
The trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in substitution reactions, while the bromine atom’s ortho position to the ester group influences steric interactions during nucleophilic attack .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H8BrF3O2
- Molecular Weight : Approximately 297.07 g/mol
- IUPAC Name : Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate
- Structural Features : The presence of bromine and trifluoromethyl groups enhances the compound's reactivity, making it suitable for various chemical reactions.
Pharmaceutical Applications
Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate serves as a crucial intermediate in the synthesis of biologically active compounds. Its structural characteristics allow for modifications that can lead to new pharmacological agents.
Synthesis of Active Compounds
The compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. For instance, it has been explored in the development of anti-cancer drugs and antimicrobial agents due to its ability to modify biological activity through structural alterations.
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study demonstrated that certain synthesized compounds derived from this acetate showed minimum inhibitory concentration (MIC) values as low as 1 µg/mL against several bacterial strains, including Staphylococcus aureus and Enterococcus species .
Material Science Applications
The unique properties of this compound also make it valuable in material science, particularly in the development of advanced materials with specific functional characteristics.
Polymer Chemistry
This compound can be employed as a building block in polymer synthesis, contributing to materials with enhanced thermal stability and chemical resistance. Its trifluoromethyl group is particularly beneficial in improving the hydrophobicity of polymers.
While this compound has promising applications, it is essential to consider its environmental impact and safety profile. Studies have indicated that compounds containing bromine and trifluoromethyl groups can pose risks due to their potential persistence in the environment and bioaccumulation . Thus, proper handling and disposal methods must be established.
Mechanism of Action
The mechanism of action of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positional isomerism of substituents on the phenyl ring significantly influences physicochemical properties and reactivity. Below is a comparative analysis with analogous esters:
Table 1: Substituent Positions and Molecular Data
Key Observations :
- Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound is a strong electron-withdrawing group (EWG), which polarizes the aromatic ring and increases electrophilicity at reactive sites. In contrast, methoxy (-OCH₃) groups (e.g., in and ) are electron-donating, leading to reduced ring activation .
Reactivity Trends :
- The target compound’s ortho-bromo substituent may facilitate Suzuki-Miyaura couplings with boronic acids, whereas para-bromo analogs (e.g., ) are more suited for SNAr reactions due to reduced steric hindrance .
- Trifluoromethyl groups enhance stability against metabolic degradation compared to methoxy or nitro groups .
Insights :
- The higher lipophilicity (LogP) of the target compound compared to analogs (Table 3) suggests improved membrane permeability, a critical factor in drug design.
- Antimicrobial activity in is attributed to the bromophenyl moiety, but the trifluoromethyl group’s impact remains unexplored .
Biological Activity
- Molecular Formula : C10H8BrF3O2
- Molecular Weight : 297.07 g/mol
- IUPAC Name : Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate
- CAS Number : 1069115-16-7
The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, potentially increasing its interaction with biological targets such as enzymes and receptors .
The biological activity of compounds containing bromine and trifluoromethyl groups often involves modulation of enzyme activity or receptor interaction. The mechanism can vary based on the specific application but typically includes:
- Enzyme Inhibition : Compounds like methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : Interaction with receptors can result in significant biological responses, including anticancer effects.
Biological Activities
While comprehensive studies specifically targeting this compound are sparse, similar compounds have demonstrated various biological activities:
- Antimicrobial Activity : Compounds with bromine and trifluoromethyl groups often exhibit antimicrobial properties, which can be attributed to their ability to disrupt cellular functions in pathogens.
- Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells. For instance, structural modifications on aromatic rings significantly influence cytotoxicity against tumor cell lines .
- Enzyme Inhibition : The presence of trifluoromethyl groups has been linked to enhanced potency in inhibiting certain enzymes like serine/threonine kinases, which are crucial in cancer progression .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | Various tumor cell lines | |
| Compound B | Antimicrobial | Bacterial strains | |
| Compound C | Enzyme inhibition | Serine/threonine kinases |
Research Insights
- Cytotoxicity Studies : In vitro studies on structurally similar compounds have shown significant cytotoxic effects against human tumor cell lines at nanomolar concentrations. These findings indicate that structural modifications can enhance therapeutic potential while maintaining low toxicity profiles .
- Structure-Activity Relationship (SAR) : Research demonstrates that the position and nature of substituents on aromatic rings play a critical role in determining biological activity. For example, the introduction of a trifluoromethyl group at specific positions has been shown to increase the potency of inhibitors targeting various receptors and enzymes .
- Potential for Drug Development : The unique properties of this compound suggest it could serve as a valuable building block for developing new therapeutic agents targeting cancer and other diseases .
Q & A
How can the purity of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate be optimized during synthesis?
Methodological Answer:
Purity optimization requires a combination of purification techniques and analytical validation:
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/methanol mixtures) to isolate the compound from byproducts .
- LCMS/HPLC Validation : Monitor synthesis success via LCMS (e.g., m/z 428–754 [M+H]+ detection) and HPLC retention time consistency (e.g., 0.61–1.32 minutes under specific conditions) .
- Recrystallization : Employ solvent systems (e.g., ethyl acetate/hexane) to enhance crystallinity and remove impurities.
What crystallographic methods are recommended for structural determination of this compound?
Advanced Methodology:
- Single-Crystal X-Ray Diffraction (SCXRD) : Use programs like SHELXL for refinement, which supports high-resolution data and twin correction .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and validate molecular geometry .
- WinGX Suite : Integrate data processing, structure solution, and refinement workflows for small-molecule crystallography .
How can density-functional theory (DFT) be applied to study its electronic properties?
Computational Strategy:
- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, validated against experimental ionization potentials .
- Solvent Effects : Utilize continuum solvation models (e.g., PCM or COSMO) in Gaussian or ORCA software to predict solvatochromic shifts and reactivity in polar solvents .
What are the challenges in functionalizing the bromo group in this compound?
Reactivity Insights:
- Nucleophilic Substitution : The bromo group at the 2-position is sterically hindered by the trifluoromethyl group, requiring strong bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-catalyzed coupling) .
- Competing Reactions : The electron-withdrawing trifluoromethyl group may deactivate the aryl ring, necessitating elevated temperatures or microwave-assisted synthesis for Suzuki-Miyaura couplings .
What methods are effective for synthesizing amide derivatives of this ester?
Synthetic Protocol:
- Step 1 : Hydrolyze the methyl ester to the carboxylic acid using LiOH/THF/H₂O.
- Step 2 : Activate the acid with HATU or DCC, then couple with amines (e.g., 4-(trifluoromethyl)aniline derivatives) under inert conditions .
- Step 3 : Purify via flash chromatography (ethyl acetate/hexane) and confirm by LCMS (m/z 681–754 [M+H]+) .
Which spectroscopic techniques are critical for characterizing this compound?
Analytical Workflow:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆), focusing on deshielded protons near electron-withdrawing groups (δ 7.5–8.5 ppm for aromatic protons) .
- FT-IR : Confirm ester carbonyl stretching (~1740 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error .
How do solvation models predict its behavior in different solvents?
Computational Approach:
- PCM Modeling : Calculate solvation free energies in solvents like water, DMSO, or THF using Gaussian09 with the SMD solvent model .
- LogP Estimation : Use software like MarvinSuite or ACD/Labs to predict partition coefficients, critical for bioavailability studies .
What are the mechanistic pathways for its hydrolysis under basic conditions?
Mechanistic Study Design:
- Kinetic Analysis : Monitor hydrolysis rates via UV-Vis spectroscopy (ester cleavage at 240–260 nm) in NaOH/MeOH solutions.
- Isotope Labeling : Use ¹⁸O-labeled water to trace nucleophilic attack on the ester carbonyl .
- DFT Transition-State Modeling : Identify energy barriers for hydroxide ion attack using B3LYP/6-31G(d) basis sets .
How to design assays for evaluating its bioactivity?
Biological Screening Strategy:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Metabolic Stability : Assess half-life in liver microsomes (human/rat) with LCMS quantification .
How does the trifluoromethyl group influence reactivity compared to other substituents?
Comparative Analysis:
- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the para position, directing electrophilic substitution to the meta position (Hammett σₚ⁺ = 0.61) .
- Steric Effects : Compare reaction rates of -CF₃ vs. -CH₃ analogs in SNAr reactions (e.g., 10x slower kinetics for -CF₃ due to steric bulk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
